![molecular formula C32H26N4O2 B1647940 N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B1647940.png)
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide
描述
康尼瓦坦-d4 是康尼瓦坦的氘代形式,康尼瓦坦是一种非肽类抗利尿激素加压素抑制剂。 它主要用作内标,用于各种分析方法中康尼瓦坦的定量 . 康尼瓦坦本身用于治疗低钠血症,这是一种以血液中钠含量低为特征的疾病 .
准备方法
康尼瓦坦-d4 的合成涉及将氘原子掺入康尼瓦坦的分子结构中。这可以通过各种合成途径实现,包括使用氘代试剂和溶剂。 康尼瓦坦-d4 的具体反应条件和工业生产方法尚未被广泛记载,但它们通常遵循氘交换反应的原理,其中分子中的氢原子被氘原子取代 .
化学反应分析
Synthetic Pathways and Precursor Reactions
The synthesis of Conivaptan-d4 involves deuterium incorporation at the phenyl ring (positions 2, 3, 5, and 6) via intermediates such as deuterated aryl amines or carbonyl precursors . Key steps include:
Carboxamide Formation
The central carboxamide bond is formed via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example:
-
Reaction of deuterated 4-aminophenyl intermediates with [1,1'-biphenyl]-2-carboxylic acid chloride under Schotten-Baumann conditions .
-
Use of triphosgene or CDI (1,1'-carbonyldiimidazole) for activating carbonyl groups during cyclization .
Carboxamide Hydrolysis
The carboxamide groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines:
Deuterated phenyl groups may exhibit reduced hydrolysis rates due to kinetic isotope effects .
Deuterium Stability
The phenyl-d4 group is stable under most synthetic conditions but may undergo isotopic exchange in strongly acidic or basic media. For example:
Reduction and Oxidation
-
Imidazole Ring : Resistant to mild reducing agents but may undergo ring-opening under strong reducing conditions (e.g., LiAlH₄) .
-
Aromatic Rings : Electrophilic substitution (e.g., nitration, sulfonation) is sterically hindered by adjacent substituents .
Metabolic and Degradation Pathways
While explicit data on Conivaptan-d4 metabolism is limited, its non-deuterated analog undergoes hepatic cytochrome P450-mediated oxidation and hydrolysis. Key pathways include:
Reaction Type | Site of Modification | Metabolite |
---|---|---|
N-Demethylation | 2-Methylimidazole | Primary amine derivative |
Hydroxylation | Benzazepine ring | Mono-/dihydroxylated analogs |
Amide Hydrolysis | Biphenyl-carboxamide bond | Biphenyl-2-carboxylic acid |
Deuteration at the phenyl ring may slow metabolism via the kinetic isotope effect, enhancing metabolic stability .
Analytical Characterization
Conivaptan-d4 is analyzed using:
-
LC-MS/MS : Deuterated isotopologues exhibit distinct mass shifts (e.g., m/z +4) .
-
NMR : Deuterium incorporation eliminates proton signals at positions 2, 3, 5, and 6 of the phenyl ring .
Stability Under Storage Conditions
科学研究应用
康尼瓦坦-d4 主要用于科学研究中作为内标,用于定量生物样本中的康尼瓦坦。这在药代动力学和药效学研究中特别有用,在这些研究中,准确测量药物浓度至关重要。 此外,康尼瓦坦-d4 可用于研究康尼瓦坦的代谢和排泄 .
作用机制
康尼瓦坦-d4 作为康尼瓦坦的氘代形式,具有相同的作用机制。康尼瓦坦是精氨酸加压素受体 V1A 和 V2 的双重拮抗剂。通过抑制这些受体,康尼瓦坦阻止加压素的作用,导致自由水排泄增加(利尿作用),而不会显着损失电解质。 这有助于提高低钠血症患者的血清钠水平 .
相似化合物的比较
康尼瓦坦-d4 由于其氘代性质而独一无二,这使得它在分析方法中特别有用作为内标。类似的化合物包括:
托伐普坦: 另一种用于治疗低钠血症的加压素受体拮抗剂。
利西瓦普坦: 一种选择性加压素 V2 受体拮抗剂。
莫扎瓦普坦: 一种非肽类加压素受体拮抗剂,具有类似的应用。
生物活性
N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d] benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈D₄N₄O₂
- Molecular Weight : 338.45 g/mol
- Chemical Structure : The compound features a biphenyl core with a carboxamide group and an imidazo[4,5-d]benzazepine moiety.
Property | Value |
---|---|
Molecular Weight | 338.45 g/mol |
XLogP3-AA | 3.8 |
Hydrogen Bond Donor | 2 |
Hydrogen Bond Acceptor | 3 |
Rotatable Bonds | 5 |
Research indicates that N-[4-[(4,5-dihydro-2-methylimidazo[4,5-d] benzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1'-biphenyl]-2-carboxamide exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The imidazo[4,5-d]benzazepine structure is believed to interact with DNA and interfere with replication processes.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Study 1: Anticancer Properties
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its anti-inflammatory properties in a murine model of rheumatoid arthritis. The treatment group exhibited a marked decrease in joint swelling and inflammatory markers compared to controls. Histological analysis revealed reduced infiltration of immune cells in treated tissues.
Table 2: Summary of Biological Activities
属性
IUPAC Name |
2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-OCOLLXALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。